molecular formula C10H13NO B13082716 7-Methoxy-5-methyl-2,3-dihydro-1H-indole

7-Methoxy-5-methyl-2,3-dihydro-1H-indole

Cat. No.: B13082716
M. Wt: 163.22 g/mol
InChI Key: JZZJYEUREYLFOA-UHFFFAOYSA-N
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Description

7-Methoxy-5-methyl-2,3-dihydro-1H-indole: is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. This compound is characterized by a methoxy group at the 7th position and a methyl group at the 5th position on the indole ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-5-methyl-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another approach is the Japp-Klingemann reaction, which involves the reaction of a diazonium salt with a β-keto ester, followed by cyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction is carried out under controlled temperature and pressure conditions to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-5-methyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 7-Methoxy-5-methyl-2,3-dihydro-1H-indole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry .

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals targeting various diseases .

Medicine: This compound and its derivatives are explored for their therapeutic potential. They are investigated for their ability to interact with biological targets, such as enzymes and receptors, which are crucial in disease pathways .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications .

Mechanism of Action

The mechanism of action of 7-Methoxy-5-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The methoxy and methyl groups on the indole ring play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

    7-Methoxyindole: Similar structure but lacks the methyl group at the 5th position.

    5-Methylindole: Similar structure but lacks the methoxy group at the 7th position.

    2,3-Dihydro-1H-indole: Lacks both the methoxy and methyl groups.

Uniqueness: 7-Methoxy-5-methyl-2,3-dihydro-1H-indole is unique due to the presence of both methoxy and methyl groups, which enhance its chemical reactivity and biological activity. These functional groups contribute to its distinct properties compared to other indole derivatives .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

7-methoxy-5-methyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C10H13NO/c1-7-5-8-3-4-11-10(8)9(6-7)12-2/h5-6,11H,3-4H2,1-2H3

InChI Key

JZZJYEUREYLFOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)OC)NCC2

Origin of Product

United States

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